![molecular formula C11H17ClN2O2S B1524765 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride CAS No. 1174143-24-8](/img/structure/B1524765.png)
1-(Phenylsulfonyl)-4-piperidinamine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
1-(Phenylsulfonyl)-4-piperidinamine hydrochloride: can be utilized in the synthesis of unsaturated adamantane derivatives. These derivatives are significant due to their high reactivity, which offers extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives. These include monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Heterocyclic Synthesis
This compound serves as a crucial intermediate in heterocyclic synthesis. It’s particularly valuable in the chemistry of phenyl sulfonylacetophenone, a key synthon in synthetic organic chemistry. β-Ketosulfone, derived from this compound, is an active C–H acid widely used as a nucleophile in many organic transformations, including the synthesis of five- and six-membered ring systems containing one or two heteroatoms .
Synthesis of Fused Heterocycles
The compound is also instrumental in the synthesis of fused heterocycles. It acts as a starting material for the creation of cyclopropane, cyclopentene, and cyclohexanone derivatives. Its role as a reactive intermediate in electrophilic reactions such as halogenation, alkylation, arylation, heteroarylation, and coupling reactions is of high synthetic importance .
Biological Applications
1-(Phenylsulfonyl)-4-piperidinamine hydrochloride: is involved in the synthesis of compounds with biological properties. These include herbicidal, bactericidal, antifungal, algicidal, and insecticidal activities. The compound’s derivatives are useful in preventing aquatic organisms from attaching to fishing nets and ship hulls, showcasing its practical applications in marine biology .
Synthesis of γ- and δ-Ketosulfones
The compound is used for the synthesis of γ- and δ-ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives. Its high reactivity makes it a valuable intermediate in various synthetic pathways, including Michael and Knoevenagel reactions .
Photocatalytic Applications
Lastly, 1-(Phenylsulfonyl)-4-piperidinamine hydrochloride finds use in photocatalytic applications. It’s involved in reactions utilizing mild oxidants such as iodosobenzene, which are crucial for obtaining high yields in various synthetic processes .
properties
IUPAC Name |
1-(benzenesulfonyl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c12-10-6-8-13(9-7-10)16(14,15)11-4-2-1-3-5-11;/h1-5,10H,6-9,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOCNBVLYDBGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-4-piperidinamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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